Pirazolopirazoli

Pyrazolopyrazoles are a class of heterocyclic compounds characterized by the presence of two fused five-membered rings, each containing at least one nitrogen atom. These molecules exhibit diverse structural features and can be synthesized through various methods including condensation reactions, ring closure processes, and multistep synthetic routes. Pyrazolopyrazoles have gained significant attention due to their potential applications in medicinal chemistry, particularly as ligands for metal complexes, pharmaceuticals, and catalytic systems. Their unique electronic structure offers opportunities for designing molecules with specific pharmacological activities, making them valuable tools in the development of new drugs and materials. The functional groups present in pyrazolopyrazoles contribute to their reactivity and can be further modified to tailor their properties for specific uses.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

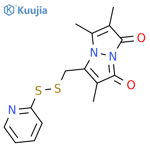

|

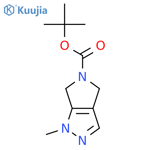

Dibromobimane | 68654-25-1 | C10H10Br2N2O2 |

|

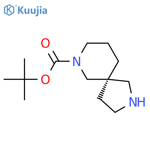

Bromotrimethylammoniumbimane Bromide | 71418-45-6 | C13H19Br2N3O2 |

|

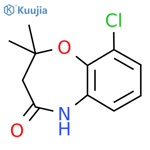

Monochlorobimane | 76421-73-3 | C10H11ClN2O2 |

|

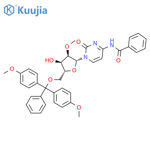

(2-Pyridyl)dithiobimane | 385398-64-1 | C15H15N3O2S2 |

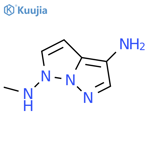

|

1H-Pyrazolo[1,5-b]pyrazole-1,4-diamine,N1-methyl- | 928337-54-6 | C6H9N5 |

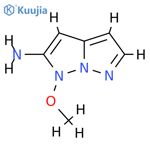

|

1H-Pyrazolo[1,5-b]pyrazol-2-amine,1-methoxy- | 928337-57-9 | C6H8N4O |

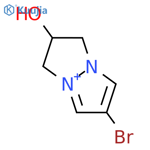

|

6-bromo-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium-2-ol | 33233-48-6 | C6H8BrN2O |

|

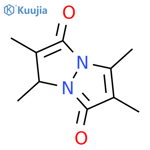

2,3,6,7-tetramethyl-1,5-diazabicyclo[3.3.0]octa-2,6-diene-4,8-dione | 68654-23-9 | C10H12N2O2 |

|

1H,5H-Pyrazolo[1,2-a]pyrazole-1,5-dione, 2,6-dichloro-3,7-dimethyl- | 68654-20-6 | C8H6Cl2N2O2 |

|

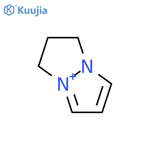

2,3-Dihydro-1H-pyrazolo1,2-apyrazol-4-ium bromide | 194608-56-5 | C6H9N2 |

Letteratura correlata

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati